molecular formula C8H11IN2O2 B1407597 Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate CAS No. 1379811-50-3

Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Cat. No.: B1407597
CAS No.: 1379811-50-3
M. Wt: 294.09 g/mol
InChI Key: FBBVPMAGYCSVOG-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazines and carbonyl systems, forming pyrazoline intermediates under mild conditions . These interactions are crucial for the compound’s biological activity, influencing its role in medicinal chemistry and drug discovery.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives, including this compound, have been reported to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These effects are mediated through interactions with specific cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrazole scaffold allows it to participate in various biochemical reactions, including cycloadditions and cyclocondensations . These reactions enable the compound to modulate the activity of enzymes and other biomolecules, leading to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives can form stable complexes with other molecules, which may affect their activity and function over time . Additionally, the compound’s degradation products may have distinct biological activities, further influencing its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties. At high doses, it may cause toxic or adverse effects. Studies on pyrazole derivatives have shown that their biological activity is dose-dependent, with threshold effects observed at specific concentrations . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s pyrazole scaffold allows it to participate in reactions that modify its structure and function, leading to the formation of active metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s chemical structure allows it to be transported across cell membranes and distributed to specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate in the presence of a base, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylate
  • Ethyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate
  • Ethyl 4-fluoro-3,5-dimethyl-1H-pyrazole-1-carboxylate

Uniqueness

Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic or steric effects.

Properties

IUPAC Name

ethyl 4-iodo-3,5-dimethylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-4-13-8(12)11-6(3)7(9)5(2)10-11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBVPMAGYCSVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=C(C(=N1)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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